molecular formula C19H26N4O B2935012 3-(1H-1,3-benzodiazol-1-yl)-N-cycloheptylpyrrolidine-1-carboxamide CAS No. 2097912-10-0

3-(1H-1,3-benzodiazol-1-yl)-N-cycloheptylpyrrolidine-1-carboxamide

Katalognummer: B2935012
CAS-Nummer: 2097912-10-0
Molekulargewicht: 326.444
InChI-Schlüssel: XCUIKHPHAGQKLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-1,3-benzodiazol-1-yl)-N-cycloheptylpyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C19H26N4O and its molecular weight is 326.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Biologische Aktivität

The compound 3-(1H-1,3-benzodiazol-1-yl)-N-cycloheptylpyrrolidine-1-carboxamide belongs to a class of benzodiazole derivatives, which have garnered attention in pharmaceutical research due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves the reaction of a suitable benzodiazole derivative with cycloheptyl-containing compounds. The resulting structure features a benzodiazole moiety linked to a pyrrolidine ring via a carboxamide bond, which may enhance its biological activity through specific interactions with biological targets.

Research indicates that compounds containing benzodiazole structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Benzodiazoles have shown efficacy against various bacterial and fungal strains. The mechanism often involves the inhibition of nucleic acid synthesis or interference with cell wall synthesis.
  • Anticancer Properties : Some studies suggest that benzodiazole derivatives can induce apoptosis in cancer cells through the modulation of various signaling pathways, including those involving p53 and Bcl-2 proteins.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

  • Antimicrobial Activity : A study on related benzodiazole derivatives reported significant inhibition against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 10 µg/mL .
  • Anticancer Activity : Research focusing on benzodiazole-based compounds has demonstrated their ability to inhibit tumor growth in vitro and in vivo. For instance, one derivative was shown to reduce cell viability in breast cancer cell lines by over 50% at concentrations of 20 µM .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of benzodiazole derivatives in models of neurodegeneration, suggesting that these compounds could mitigate oxidative stress-induced neuronal damage .

Data Summary Table

Biological ActivityTest Organism/ModelConcentration (µM)Result
AntimicrobialStaphylococcus aureus10Inhibition observed
AnticancerBreast cancer cell lines20>50% cell viability reduction
NeuroprotectionNeuronal cells50Reduced oxidative stress

Safety and Toxicology

While exploring the therapeutic potential of this compound, it is crucial to assess its safety profile. Preliminary toxicity studies indicate that related compounds exhibit low cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 µM . However, further studies are necessary to fully understand the safety implications in vivo.

Eigenschaften

IUPAC Name

3-(benzimidazol-1-yl)-N-cycloheptylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c24-19(21-15-7-3-1-2-4-8-15)22-12-11-16(13-22)23-14-20-17-9-5-6-10-18(17)23/h5-6,9-10,14-16H,1-4,7-8,11-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUIKHPHAGQKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)N2CCC(C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.